

Spectroscopic Data of 2-Methylfluorene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Methylfluorene

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An In-depth Analysis of NMR, IR, and UV-Vis Data for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) derivative of fluorene, characterized by a methyl group substitution on the fluorene backbone. As with other PAHs, **2-Methylfluorene** is of significant interest in various fields of chemical research, including materials science and medicinal chemistry, due to its unique electronic and photophysical properties. A thorough understanding of its molecular structure and characteristics is paramount for its application and for the development of novel derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the elucidation of the structural and electronic properties of **2-Methylfluorene**. This technical guide provides a detailed analysis of the spectroscopic data of **2-Methylfluorene**, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The molecular structure of **2-Methylfluorene** consists of a fluorene core with a methyl group attached at the C2 position. This substitution influences the electron density distribution within the aromatic system, which in turn affects its spectroscopic signatures.

Caption: Molecular structure of **2-Methylfluorene** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each nucleus.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Methylfluorene** displays distinct signals for the aromatic protons, the methylene protons at the C9 position, and the methyl protons. The chemical shifts, multiplicities, and coupling constants are diagnostic of the substitution pattern on the fluorene ring.

Table 1: ^1H NMR Spectroscopic Data for **2-Methylfluorene**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.85	d	7.5	1H	H4
7.78	d	7.5	1H	H5
7.55	s	-	1H	H1
7.40	t	7.5	1H	H6
7.32	t	7.5	1H	H7
7.28	d	7.5	1H	H3
3.90	s	-	2H	H9
2.45	s	-	3H	-CH ₃

Interpretation of the ^1H NMR Spectrum: The aromatic region (7.2-8.0 ppm) shows a complex pattern of signals corresponding to the seven aromatic protons. The downfield shifts of H4 and H5 are attributed to their positions on the fluorene ring system. The singlet at 7.55 ppm is characteristic of the H1 proton, which is adjacent to the methyl-substituted carbon. The methylene protons at the C9 position appear as a sharp singlet at 3.90 ppm, indicating their

chemical equivalence. The methyl protons also appear as a singlet at 2.45 ppm, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of **2-Methylfluorene** is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Methylfluorene**

Chemical Shift (δ, ppm)	Assignment
143.9	C4a
143.6	C4b
141.9	C8a
139.9	C9a
136.9	C2
128.6	C1
127.3	C5
127.2	C6
125.3	C7
125.2	C3
120.9	C4
120.4	C8
36.8	C9
21.5	-CH ₃

Interpretation of the ¹³C NMR Spectrum: The downfield signals in the aromatic region (120-145 ppm) correspond to the sp² hybridized carbon atoms of the fluorene rings. The signal at 136.9

ppm is assigned to the C2 carbon directly attached to the electron-donating methyl group. The methylene carbon at C9 resonates at approximately 36.8 ppm, which is characteristic for this type of carbon in a five-membered ring fused to aromatic systems. The methyl carbon appears as an upfield signal at around 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of **2-Methylfluorene** is characterized by absorptions corresponding to aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic rings, and C-H bending vibrations.

Table 3: IR Spectroscopic Data for **2-Methylfluorene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3030	Medium	Aromatic C-H Stretch
2920-2850	Medium	Aliphatic C-H Stretch (-CH ₃ , -CH ₂ -)
1610, 1580, 1450	Strong	Aromatic C=C Stretch
880-820	Strong	Aromatic C-H Out-of-Plane Bending
740	Strong	Aromatic C-H Out-of-Plane Bending

Interpretation of the IR Spectrum: The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1610-1450 cm⁻¹ region.[1] The aliphatic C-H stretching vibrations of the methyl and methylene groups are observed in the 2920-2850 cm⁻¹ range. The strong absorptions in the fingerprint region, particularly around 880-820 cm⁻¹ and 740 cm⁻¹, are due to C-H out-of-plane bending vibrations and are indicative of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene system, with its extended π -conjugation, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to substitution on the aromatic rings.

Table 4: UV-Vis Spectroscopic Data for **2-Methylfluorene**

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent
~265	~20,000	Ethanol
~290	~15,000	Ethanol
~300	~10,000	Ethanol

Interpretation of the UV-Vis Spectrum: The UV-Vis spectrum of **2-Methylfluorene** in ethanol typically shows three main absorption bands. These absorptions are due to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated fluorene system. The introduction of the methyl group, an electron-donating group, can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted fluorene, reflecting the subtle changes in the electronic structure.^[2] The high molar absorptivity values are characteristic of such extended π -systems.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-Methylfluorene**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Methylfluorene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Caption: General workflow for NMR data acquisition and processing.

IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of **2-Methylfluorene** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded first.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-Methylfluorene** in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (typically in the micromolar range).
- Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **2-Methylfluorene**. The ¹H and ¹³C NMR spectra confirm the molecular structure and the connectivity of the atoms, while the IR spectrum identifies the key functional groups. The UV-Vis spectrum offers insights into the electronic properties of this conjugated system. Together, these spectroscopic techniques are essential for the unambiguous identification and characterization of **2-Methylfluorene**, providing a solid foundation for its use in research and development.

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